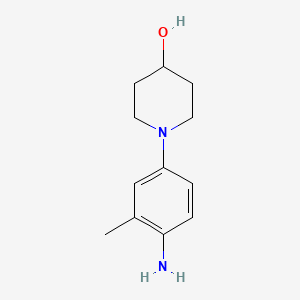

1-(4-Amino-3-methylphenyl)piperidin-4-ol

Vue d'ensemble

Description

“1-(4-Amino-3-methylphenyl)-4-piperidinol” is a chemical compound with the molecular formula C13H20N2O . It is also known by the synonym SCHEMBL24206625 .

Synthesis Analysis

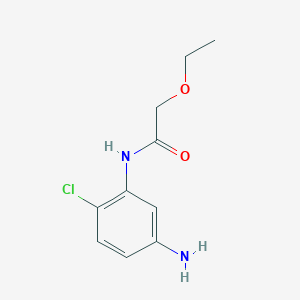

The synthesis of compounds similar to “1-(4-Amino-3-methylphenyl)-4-piperidinol” has been reported in the literature. For instance, a continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates . The synthesis involved the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .

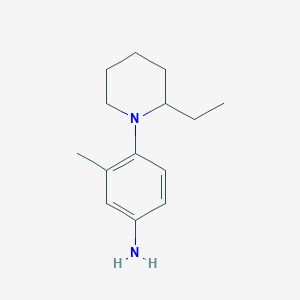

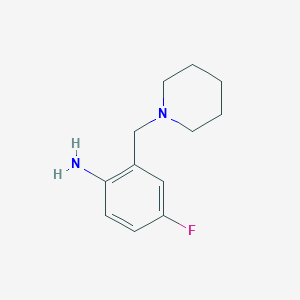

Molecular Structure Analysis

The molecular structure of “1-(4-Amino-3-methylphenyl)-4-piperidinol” consists of a piperidine ring attached to a 4-amino-3-methylphenyl group . The compound has a molecular weight of 220.31 g/mol .

Chemical Reactions Analysis

While specific chemical reactions involving “1-(4-Amino-3-methylphenyl)-4-piperidinol” are not available in the retrieved data, related compounds have been studied. For example, photocatalytic reduction under UV irradiation with TiO2 as a catalyst was used for the rapid and mild reduction of azo dyes .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 220.31 g/mol, and its computed properties include a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 2 .

Mécanisme D'action

Target of Action

The primary target of 1-(4-Amino-3-methylphenyl)-4-piperidinol is the Aryl Hydrocarbon Receptor (AhR) . The AhR is a ligand-activated transcription factor and a member of the basic-helix-loop-helix-Per-ARNT-Sim (bHLH-PAS) family . It regulates the transcription of several genes, many of which are involved in xenobiotic metabolism .

Mode of Action

1-(4-Amino-3-methylphenyl)-4-piperidinol interacts with its target, the AhR, by binding to it . This binding triggers activation of AhR signaling in sensitive cells, causing nuclear translocation of AhR . The AhR-ARNT heterodimer then interacts with xenobiotic responsive elements (XREs) found on the promoter regions of several target genes .

Biochemical Pathways

Upon activation, the AhR regulates the transcription of several genes, including the cytochrome P450 metabolizing enzymes CYP1A1, CYP1A2, and CYP1B1 . These enzymes play a crucial role in the biotransformation of the compound . The compound requires (and induces its own) metabolism by cytochrome P450 (CYP) enzymes for antitumor action .

Pharmacokinetics

The compound’s bioavailability is likely influenced by its metabolism by cyp enzymes .

Result of Action

The result of the compound’s action is the induction of DNA damage . The compound’s interaction with the AhR and subsequent metabolism by CYP enzymes leads to the formation of DNA adducts . This results in DNA double-strand breaks, as indicated by the increased expression of γH2AX .

Action Environment

It is known that the compound’s activity is selective towards certain human cancer cells . This suggests that the tumor microenvironment may play a role in modulating the compound’s action.

Orientations Futures

Analyse Biochimique

Biochemical Properties

1-(4-Amino-3-methylphenyl)-4-piperidinol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly CYP1A1, which is involved in the metabolism of xenobiotics and endogenous substrates . The interaction with CYP1A1 leads to the formation of reactive metabolites that can bind to DNA and proteins, potentially causing DNA damage and influencing cellular functions .

Cellular Effects

1-(4-Amino-3-methylphenyl)-4-piperidinol has notable effects on various types of cells and cellular processes. It has been shown to induce cell cycle arrest and DNA damage in sensitive cancer cells, such as MCF-7 breast cancer cells . The compound influences cell signaling pathways, including the activation of cytochrome P450 1A1, which leads to changes in gene expression and cellular metabolism . These effects highlight the compound’s potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of 1-(4-Amino-3-methylphenyl)-4-piperidinol involves its interaction with cytochrome P450 enzymes, particularly CYP1A1. The compound is metabolized by CYP1A1 to form reactive electrophilic species that can covalently bind to DNA and proteins . This binding leads to the formation of DNA adducts and protein cross-links, which can result in DNA damage and cell cycle arrest . Additionally, the compound’s interaction with the aryl hydrocarbon receptor (AhR) plays a crucial role in its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-Amino-3-methylphenyl)-4-piperidinol have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable in various conditions, allowing for prolonged exposure and sustained effects on cells

Dosage Effects in Animal Models

The effects of 1-(4-Amino-3-methylphenyl)-4-piperidinol vary with different dosages in animal models. At lower doses, the compound exhibits anticancer activity by inducing DNA damage and cell cycle arrest in tumor cells . At higher doses, it may cause toxic or adverse effects, including potential damage to normal tissues . Understanding the dosage-dependent effects is crucial for optimizing its therapeutic potential while minimizing toxicity.

Metabolic Pathways

1-(4-Amino-3-methylphenyl)-4-piperidinol is involved in metabolic pathways mediated by cytochrome P450 enzymes, particularly CYP1A1 . The compound undergoes biotransformation to form reactive metabolites that can interact with DNA and proteins, leading to the formation of DNA adducts and protein cross-links . These metabolic pathways play a significant role in the compound’s biological activity and its potential as an anticancer agent.

Transport and Distribution

The transport and distribution of 1-(4-Amino-3-methylphenyl)-4-piperidinol within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to cross cell membranes and accumulate in specific cellular compartments is crucial for its biological activity . Studies have shown that the compound can be transported into cells and distributed to various subcellular locations, where it exerts its effects .

Subcellular Localization

1-(4-Amino-3-methylphenyl)-4-piperidinol exhibits specific subcellular localization, which influences its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells, where it interacts with DNA and proteins . This localization is essential for its ability to induce DNA damage and cell cycle arrest, highlighting its potential as an anticancer agent.

Propriétés

IUPAC Name |

1-(4-amino-3-methylphenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9-8-10(2-3-12(9)13)14-6-4-11(15)5-7-14/h2-3,8,11,15H,4-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPXOFWBBBSNEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCC(CC2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161282-02-6 | |

| Record name | 1-(4-amino-3-methylphenyl)piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

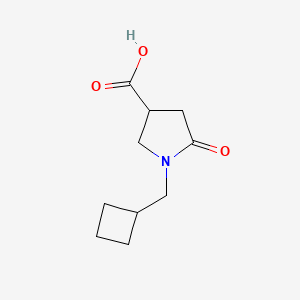

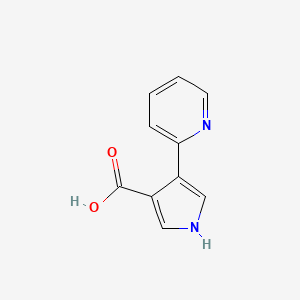

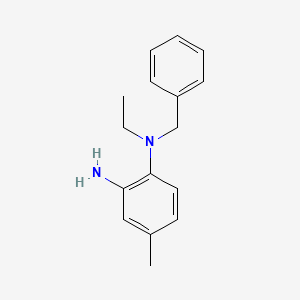

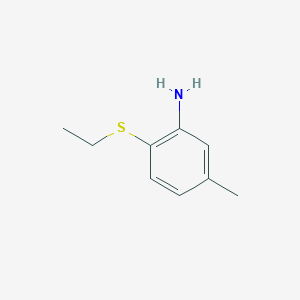

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Cyclohexylmethyl)amino]isonicotinonitrile](/img/structure/B1386212.png)

![[2-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine](/img/structure/B1386214.png)